

## preclinical studies of PF-562271 hydrochloride

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Compound of Interest

Compound Name: PF-562271 hydrochloride

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An In-depth Technical Guide to the Preclinical Studies of **PF-562271 Hydrochloride** 

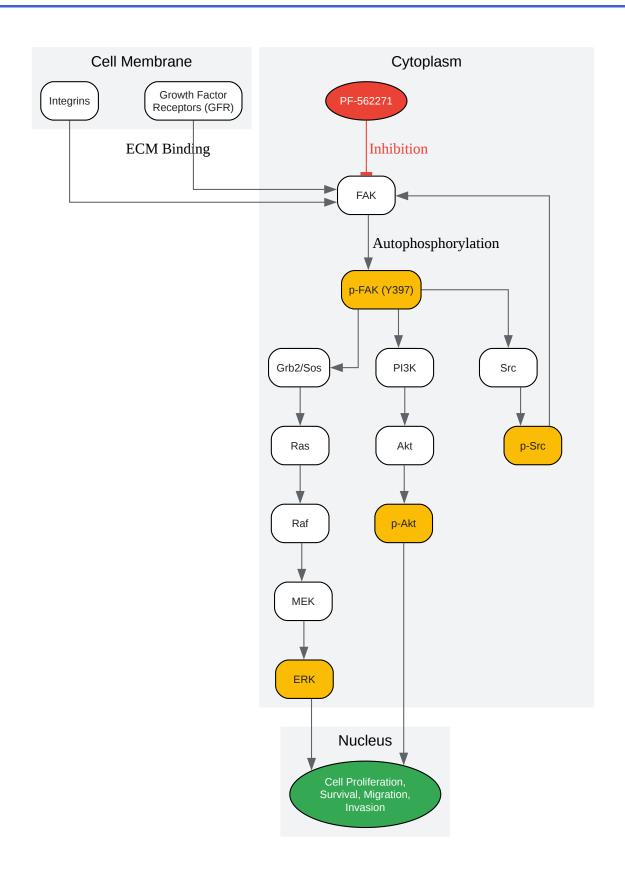
Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and invasion.[1][3] Both FAK and Pyk2 are often overexpressed and activated in a variety of human cancers, making them attractive targets for anticancer drug development.[1][3] Preclinical studies have demonstrated the efficacy of PF-562271 in inhibiting tumor growth and metastasis across a range of cancer models, positioning it as a significant compound for further investigation in oncology.[4][5]

#### **Mechanism of Action**

PF-562271 functions by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the phosphorylation of the kinases and subsequently blocks their catalytic activity.[2][6] This inhibition disrupts the downstream signaling cascades that are critical for tumor progression. A primary event in FAK activation is autophosphorylation at the Tyrosine-397 (Y397) residue. PF-562271 directly blocks this event in a dose-dependent manner.[4][7] By inhibiting FAK, PF-562271 can impede integrin-mediated downstream signals, including the ERK, JNK/MAPK, and PI3K/Akt pathways, which are vital for cell migration, proliferation, and survival.[1]





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Caption: FAK signaling pathway and the inhibitory action of PF-562271.



# Preclinical In Vitro Studies Data Presentation: Kinase and Cellular Inhibition

PF-562271 has demonstrated potent inhibitory activity against its target kinases and has shown effects on various tumor cell lines, including those from pancreatic, prostate, and ovarian cancers.

Parameter	Target/Cell Line	Value	Reference
IC₅₀ (Kinase Activity)	FAK (recombinant)	1.5 nM	[2][8]
Pyk2 (recombinant)	14 nM	[2][8]	
Fyn	277 nM	[9]	-
IC50 (Cell-Based Assays)	FAK Autophosphorylation (Y397)	5 nM	[6][10]
MV-4-11 Cell Growth	0.2766 μΜ	[8]	
SW982 Cell Growth	0.3282 μΜ	[8]	_
KM12 Cell Growth	0.38557 μΜ	[8]	
FAK WT Cell Proliferation	3.3 μΜ	[8]	_
FAK-/- Cell Proliferation	2.08 μΜ	[8]	
Effect	A431 Cell Invasion into Collagen	Complete inhibition at 250 nM	[6]
PC3-M Cell Cycle	G1 arrest at 3.3 μM	[6]	

### **Experimental Protocols**

- 1. Recombinant Kinase Assay (IC50 Determination)
- Objective: To determine the concentration of PF-562271 that inhibits 50% of the recombinant FAK or Pyk2 kinase activity.

#### Foundational & Exploratory



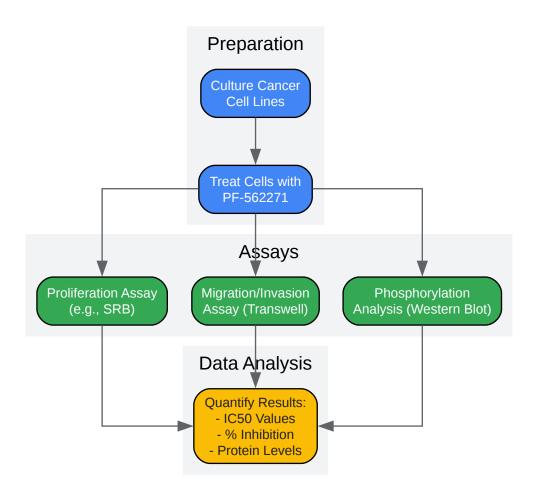
• Methodology: Purified-activated FAK kinase domain is reacted with 50 μM ATP and a random peptide polymer substrate (e.g., p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl<sub>2</sub>). The reaction is challenged with serially diluted concentrations of PF-562271. Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Absorbance is read at 450 nm after adding an HRP substrate and a stop solution. IC<sub>50</sub> values are calculated using a Hill-Slope Model.[6][8]

#### 2. Western Blot for FAK Phosphorylation

- Objective: To assess the effect of PF-562271 on FAK autophosphorylation in intact cells.
- Methodology: Cancer cell lines (e.g., MPanc-96, MAD08-608) are cultured and treated with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 μM) for a specified time.[4] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and immunoblotted with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. An HRP-conjugated secondary antibody is used for detection via chemiluminescence.[4]
- 3. Cell Proliferation Assay (e.g., SRB Assay)
- Objective: To measure the effect of PF-562271 on the growth of cancer cell lines.
- Methodology: Cells are seeded in 96-well plates and allowed to attach for 48 hours.[8] The
  cells are then treated with various concentrations of PF-562271. After a 3-day incubation
  period, cells are fixed with ice-cold trichloroacetic acid (TCA) and stained with
  Sulforhodamine B (SRB) dye. The dye is solubilized, and the absorbance is read to
  determine cell density, from which IC50 values for growth inhibition can be calculated.[8]
- 4. Transwell Migration and Invasion Assays
- Objective: To evaluate the effect of PF-562271 on the migratory and invasive capacity of cancer cells.
- Methodology: For migration assays, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., IGF-I, collagen).[4] For invasion assays, the insert is coated with a basement membrane matrix like Matrigel. Cells are



treated with PF-562271. After incubation, non-migrated cells on the upper surface are removed, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[4]



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Caption: A generalized workflow for in vitro preclinical testing of PF-562271.

# Preclinical In Vivo Studies Data Presentation: Antitumor Efficacy in Xenograft Models

PF-562271 has demonstrated significant, dose-dependent tumor growth inhibition in various subcutaneous and orthotopic animal models.



Tumor Model	Animal Model	Dose & Schedule	Tumor Growth Inhibition (TGI)	Reference
PC-3M (Prostate)	Athymic Mice	50 mg/kg, p.o., BID	45%	[6]
PC3M-luc-C6 (Prostate)	Athymic Mice	25 mg/kg, p.o., BID	62%	[5][11]
BxPc3 (Pancreatic)	Athymic Mice	50 mg/kg, p.o., BID	86%	[6]
BT474 (Breast)	Athymic Mice	25-50 mg/kg, BID	78-94%	[8]
LoVo (Colon)	Athymic Mice	25-50 mg/kg, BID	78-94%	[8]
MPanc-96 (Pancreatic, Orthotopic)	Mice	33 mg/kg, p.o., BID	Significant reduction in tumor growth, invasion, and metastasis	[4]
MAD08-608 (Pancreatic, Orthotopic)	Mice	33 mg/kg, p.o., BID	59% reduction in tumor size	[4]
GL261 (Glioma)	C57Bl/6 Mice	50 mg/kg, p.o., Daily	55% reduction in tumor volume	[12]
Huh7.5 (Hepatocellular Carcinoma)	Nude Rats	15 mg/kg/day (with Sunitinib)	Significant anti- tumor effect	[13]

p.o. = oral administration; BID = twice daily

## **Experimental Protocols**

1. Xenograft Tumor Model

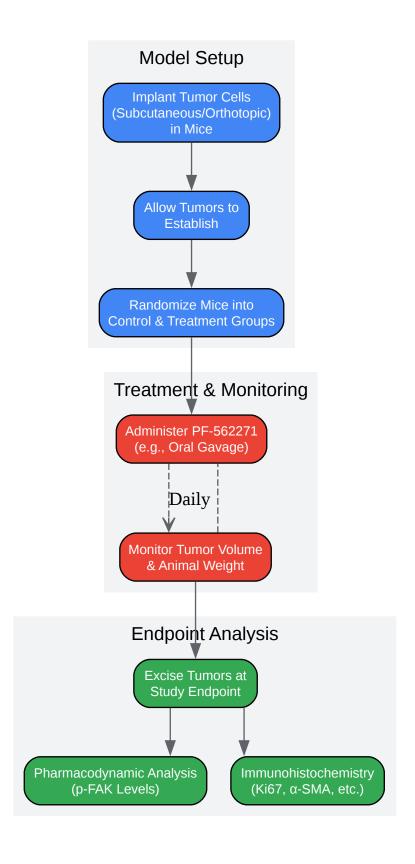
#### Foundational & Exploratory





- Objective: To assess the antitumor activity of PF-562271 in a living organism.
- Methodology: Human tumor cells (e.g., PC-3M, BxPc3) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6][8] For orthotopic models, tumor cells are implanted into the corresponding organ (e.g., pancreas).[4] Once tumors reach a palpable size, animals are randomized into control (vehicle) and treatment groups. PF-562271 is administered, typically by oral gavage, at specified doses and schedules (e.g., 33 mg/kg, twice daily).[4] Tumor volume is measured regularly (e.g., with calipers or via MRI), and animal weight is monitored to assess toxicity.[4][5] At the end of the study, tumors are excised for further analysis.
- 2. Pharmacodynamic (PD) Analysis
- Objective: To confirm target engagement by measuring FAK phosphorylation in tumor tissue.
- Methodology: Following treatment of tumor-bearing mice with PF-562271, tumors are
  harvested at various time points.[14] Tumor lysates are prepared and analyzed by Western
  blot or immunohistochemistry (IHC) for levels of p-FAK (Y397) relative to total FAK. This
  confirms that the drug is reaching the tumor and inhibiting its target.[14]
- 3. Immunohistochemistry (IHC)
- Objective: To analyze the effects of PF-562271 on the tumor microenvironment and cell proliferation.
- Methodology: Excised tumors are fixed, paraffin-embedded, and sectioned. Tissue sections
  are stained with specific antibodies to assess markers of proliferation (e.g., Ki67), apoptosis,
  angiogenesis, or immune cell infiltration (e.g., F4/80 for macrophages, α-SMA for
  fibroblasts).[4] The number of positive-staining cells is then quantified to determine the
  biological effects of the treatment.[4]





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Caption: A standard workflow for in vivo xenograft studies of PF-562271.



# Pharmacokinetics and Combination Studies Pharmacokinetics (PK)

Early clinical studies in patients with advanced solid tumors provided insight into the pharmacokinetic profile of PF-562271. The drug was readily absorbed after oral administration, with maximum serum concentrations achieved in 0.5 to 6 hours.[15] It displayed dose- and time-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[15][16] The predicted oral bioavailability from nonclinical studies was ≥50%, with a half-life of 2 to 3 hours, supporting a twice-daily dosing schedule.[16]

#### **Combination Therapies**

Preclinical research has explored PF-562271 in combination with other anticancer agents to enhance therapeutic efficacy.

- With Gemcitabine: In pancreatic cancer models, the combination did not significantly improve tumor reduction compared to either drug alone, though PF-562271 uniquely reduced tumor-associated macrophages and fibroblasts.[4]
- With Sunitinib: In a hepatocellular carcinoma model, the combination of sunitinib and PF-562271 produced a more significant anti-tumor effect than either agent alone, impacting both tumor growth and its ability to recover after treatment withdrawal.[8][13]
- With Temozolomide (TMZ): In glioblastoma models, TMZ treatment was found to increase FAK/Pyk2 phosphorylation. Combining TMZ with PF-562271 reversed this effect, leading to reduced cell viability, decreased tumor size, and increased animal survival compared to TMZ monotherapy.[12][17]
- With BRAF/MEK Inhibitors: In BRAF-V600E mutant colorectal cancer models, combining PF-562271 with BRAF (vemurafenib) and MEK (trametinib) inhibitors robustly blocked tumor growth.[18]

#### Conclusion

The comprehensive body of preclinical data on **PF-562271 hydrochloride** validates its mechanism of action as a potent inhibitor of FAK and Pyk2. In vitro studies confirm its ability to block FAK phosphorylation and inhibit key cancer-related processes like proliferation,



migration, and invasion. In vivo, PF-562271 demonstrates significant, dose-dependent antitumor and anti-metastatic activity across a wide range of cancer models. Furthermore, its potential for synergistic effects in combination therapies highlights its promise as a versatile component in the treatment of advanced cancers. These preclinical findings have provided a strong rationale for its continued clinical development.

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